1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10) |
InChI Key |
OWSMNKCQDQUCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization of Thiophene-2-carboxaldehyde with Amines
A widely used route involves condensation of thiophene-2-carboxaldehyde with appropriate amines to form intermediates that cyclize into the imidazole ring. Acidic or basic catalysts are employed to promote ring closure. This method is adaptable for introducing the thiophen-2-ylmethyl substituent at the N1 position of the imidazole ring.
- Reaction Conditions: Typically, the condensation is performed under reflux in polar solvents with catalytic amounts of acid or base.
- Catalysts: Acidic catalysts (e.g., HCl, p-toluenesulfonic acid) or basic catalysts (e.g., sodium ethoxide) facilitate the cyclization.
- Purification: Recrystallization and chromatographic techniques are used to isolate the pure compound.
This approach is scalable and used in industrial settings, often employing continuous flow reactors to optimize yield and purity.
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
Recent advances have demonstrated the utility of base-catalyzed intramolecular hydroamidation of propargylic ureas to synthesize imidazole derivatives, including imidazol-2-amine frameworks.
- Catalysts: Strong organic bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have shown excellent catalytic activity.
- Reaction Conditions: Ambient temperature (room temperature) in acetonitrile solvent, with catalyst loadings as low as 1 mol%, reaction times ranging from 30 minutes to several hours.
- Yields: Quantitative or near-quantitative yields (up to 99%) have been reported.
- Mechanism: The reaction proceeds via deprotonation of the urea, followed by intramolecular attack on the alkyne triple bond, leading to cyclization and formation of the imidazole ring.
This method tolerates various functional groups, including electron-donating and electron-withdrawing substituents, and is characterized by mild conditions and short reaction times.
Intermolecular Reactions of Propargylamines with Isocyanates
An alternative synthetic route involves the reaction of propargylamines bearing thiophen-2-ylmethyl substituents with isocyanates to form urea intermediates, which then cyclize under base catalysis to yield the target imidazol-2-amine.
- Reaction Conditions: Typically conducted at room temperature with BEMP as catalyst.
- Reaction Time: Rapid completion within 1 minute to a few hours.
- Yields: Moderate to high yields (up to 62% or higher with optimization).
- Advantages: This method allows direct access to the imidazole ring system with the desired substituents in place.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of thiophene-2-carboxaldehyde with amines | Thiophene-2-carboxaldehyde, amines | Acidic/basic catalyst, reflux | Several hours | Moderate to high | Scalable, industrially relevant |
| Base-catalyzed intramolecular hydroamidation of propargylic ureas | Propargylic urea derivatives | BEMP (1-10 mol%), MeCN, rt | 0.5 - 24 hours | Up to 99 | Mild, fast, high functional group tolerance |
| Intermolecular reaction of propargylamines with isocyanates | Propargylamine, phenyl isocyanate | BEMP (10 mol%), MeCN, rt | ~1 minute | ~62 (can be improved) | Direct access, mild conditions |
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiophene and imidazole derivatives .
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and imidazole rings can interact with various biological pathways, influencing processes like cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Thiophene vs.
- Linker Flexibility : The methylene linker in the target compound offers greater stability than the imine group in 4p , which may hydrolyze under physiological conditions .
- Metabolic Stability : Cyclopropylmethyl () and fluorobenzyl () groups reduce oxidative metabolism, enhancing half-life compared to thiophen-2-ylmethyl .
Biological Activity
1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The thiophene moiety enhances its electronic properties and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial in enzymatic reactions.
- π-π Interactions : The thiophene component can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as focal adhesion kinase (FAK), which is linked to cell migration and invasion .
Anticancer Activity
Research indicates that imidazole derivatives, including those similar to this compound, possess significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that certain imidazole derivatives inhibit the proliferation of various cancer cell lines, suggesting that this compound may exhibit similar effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 |
| Compound B | A549 (Lung) | 9.27 |
| This compound | TBD | TBD |
Antimicrobial Properties
Beyond anticancer activity, derivatives of imidazole are also recognized for their antimicrobial effects. The presence of the thiophene ring may enhance these properties due to increased lipophilicity and potential interactions with microbial membranes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of imidazole-based compounds:
- Dao et al. (2017) explored the anticancer efficiencies of imidazoles and their antiangiogenic activities against human umbilical vein endothelial cells. They found that certain derivatives inhibited FAK, leading to reduced tumor growth in vivo .
- Synthesis and Evaluation : A study synthesized a series of imidazole derivatives and evaluated their cytotoxicity against human gastric and colorectal cancer cells. The results indicated significant inhibition of cell growth, supporting the potential use of these compounds in cancer therapy .
- Antimicrobial Activity Assessment : Research has shown that various thiadiazole derivatives exhibit broad-spectrum antimicrobial activity, suggesting that the incorporation of thiophene into imidazole structures could yield new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine, and how can purity be maximized?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., using ZnCl₂ as a catalyst) .
- Thiophene substitution : Alkylation of the imidazole nitrogen with thiophen-2-ylmethyl chloride in the presence of a base (e.g., NaOH) .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, with purity verified via HPLC or NMR .
Q. Key Considerations :
- Monitor reaction progress via TLC to avoid over-alkylation.
- Use anhydrous solvents to prevent hydrolysis of intermediates .
Q. How can the crystal structure and conformational flexibility of this compound be resolved?
- X-ray crystallography : Use SHELXL for refinement . For example, related thiophene-imidazole hybrids show dihedral angles between thiophene and imidazole rings of 36–39° .
- Hydrogen bonding analysis : Identify weaker interactions like C–H∙∙∙N or C–H∙∙∙π (thiophene) to explain molecular packing .
- DFT calculations : Validate experimental bond lengths/angles and predict electronic properties .
Q. Example Data :
| Parameter | Value (from ) |
|---|---|
| Dihedral angle (thiophene/imidazole) | 36.32°–38.90° |
| C–H∙∙∙N distance | 2.6–2.8 Å |
Advanced Research Questions
Q. How does structural modification of the thiophene or imidazole moieties affect bioactivity?
- Medicinal chemistry : Replace the thiophene with pyridine or fluorinated groups to enhance binding to enzymes (e.g., kinase inhibitors) .
- Structure-activity relationship (SAR) : Test derivatives in receptor-binding assays (e.g., GPCRs) and compare IC₅₀ values .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -F) on the thiophene to reduce oxidative degradation .
Q. Methodology :
- Use molecular docking (AutoDock Vina) to predict binding modes.
- Validate with in vitro assays (e.g., enzyme inhibition) .
Q. What environmental factors influence the sorption-desorption behavior of this compound in soils?
- Freundlich isotherm modeling : Fit sorption data (log Kf = 1.2–2.1) to assess affinity for organic matter .
- Soil variability : Higher clay content increases sorption (Kd = 3.5–5.7 L/kg), while acidic soils enhance desorption .
- Metabolite tracking : Monitor degradation products (e.g., imidazole-urea derivatives) via LC-MS .
Q. Contradictions :
Q. How can computational methods predict the compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., N2 of imidazole) .
- MD simulations : Simulate aqueous solubility and membrane permeability (logP ≈ 2.1–2.5) .
- Degradation pathways : Use Gaussian09 to model hydrolysis or photolysis mechanisms .
Validation : Compare computational logP with experimental shake-flask assays .
Methodological Challenges
Q. How should researchers address discrepancies in biological activity data across studies?
Q. Example Conflict :
Q. What strategies improve the reproducibility of crystallographic data?
- Refinement protocols : Use SHELXL’s restraints for hydrogen atoms and anisotropic displacement parameters .
- Twinned crystals : Apply the TwinRotMat option in SHELXL to model pseudo-merohedral twinning .
- Data deposition : Submit structures to the Cambridge Structural Database (CSD) for peer validation .
Emerging Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
- Coordination studies : Test binding with transition metals (e.g., Cu²⁺ or Zn²⁺) via UV-Vis and EPR spectroscopy .
- MOF synthesis : React with terephthalic acid and metal salts under solvothermal conditions .
Potential : Imidazole-thiophene hybrids may enhance MOF porosity for gas storage (e.g., CO₂ adsorption) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
